![molecular formula C28H28N4O5S B1675979 2-(7-乙酰-3-苄基-2,4-二氧代-3,4,5,6,7,8-六氢吡啶[4',3':4,5]噻吩并[2,3-d]嘧啶-1(2H)-基)-N-(4-乙氧苯基)乙酰胺 CAS No. 902903-59-7](/img/structure/B1675979.png)

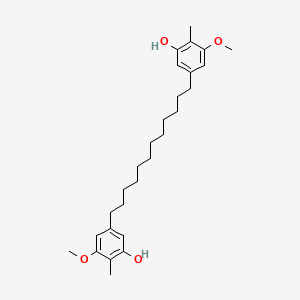

2-(7-乙酰-3-苄基-2,4-二氧代-3,4,5,6,7,8-六氢吡啶[4',3':4,5]噻吩并[2,3-d]嘧啶-1(2H)-基)-N-(4-乙氧苯基)乙酰胺

描述

MCU-i11 is a novel negative modulator of the MCU, binding MICU1 and impairing muscle cell growth.

科学研究应用

合成和生物活性

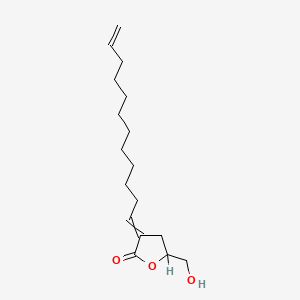

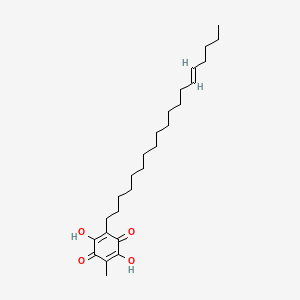

新型杂环化合物的合成:一项研究描述了源自维斯那根酮-乙酸乙酯和凯林酮-乙酸乙酯的新型化合物的合成,从而产生了新的杂环化合物,如苯并二呋喃基三嗪、噁二氮杂卓和噻唑并嘧啶。这些化合物表现出抗炎和镇痛活性,突出了它们作为具有显著镇痛和抗炎作用的 COX-1/COX-2 抑制剂的潜力 (Abu‐Hashem、Al-Hussain 和 Zaki,2020 年).

噻吩并嘧啶衍生物的抗菌活性:对噻吩并嘧啶衍生物的研究证明了它们的有效抗菌活性。合成了一系列 N-(取代苯基)-2-(4-氧代-5-(4-(噻吩[2,3-d]-嘧啶-4-基氧基)苯亚甲基)-2-硫代噻唑烷-3-基)乙酰胺衍生物,发现它们对各种细菌菌株具有显着的抗菌效力,以及对真菌菌株的抗真菌效力 (Kerru 等人,2019 年).

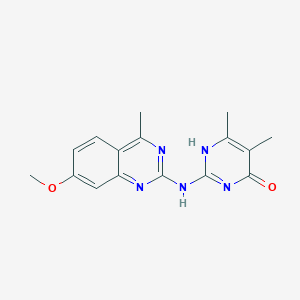

抗肿瘤剂的开发:合成了一系列经典和非经典叶酸拮抗剂作为二氢叶酸还原酶 (DHFR) 的潜在抑制剂,旨在用于抗肿瘤应用。这些化合物,包括经典叶酸拮抗剂和非经典类似物,对人 DHFR 和各种肿瘤细胞显示出有效的抑制活性,表明它们作为抗肿瘤剂的潜力 (Gangjee 等人,2007 年).

血小板聚集抑制剂:开发新型 1,2,3,5-四氢咪唑并[1,2-a]噻吩并[2,3-d]嘧啶-2-酮衍生物旨在抑制血小板聚集,展示了这些化合物在预防血凝块方面的潜力。这些化合物被合成并测试了它们的体外和离体活性,一些化合物对血液和血小板聚集显示出有效的抑制作用 (石川等人,1981 年).

作用机制

Target of Action

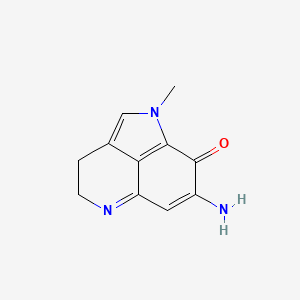

MCU-i11, also known as 2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide, primarily targets the Mitochondrial Calcium Uniporter (MCU) complex . The MCU complex is a highly selective channel of the inner mitochondrial membrane (IMM) that controls mitochondrial Ca2+ uptake . MCU-i11 specifically binds to MICU1 , a key MCU interactor that controls channel gating .

Mode of Action

MCU-i11 acts as a negative modulator of the MCU complex . It directly binds to a specific cleft in MICU1, preventing MICU1’s gatekeeping activity . This interaction results in a decrease in mitochondrial Ca2+ uptake . The inhibitory effect of MCU-i11 is lost in cells where MICU1 is silenced or deleted .

Biochemical Pathways

The primary biochemical pathway affected by MCU-i11 is the mitochondrial Ca2+ uptake pathway . By binding to MICU1 and inhibiting its gatekeeping activity, MCU-i11 modulates the activity of the MCU complex, thereby controlling the amount of Ca2+ that enters the mitochondrial matrix . This modulation can have significant downstream effects on various physiological processes, as mitochondrial Ca2+ uptake plays a crucial role in cellular homeostasis .

Pharmacokinetics

The compound’s ability to modulate the mcu complex suggests that it can permeate cell membranes to reach its target in the mitochondria .

Result of Action

The primary molecular effect of MCU-i11’s action is the reduction of mitochondrial Ca2+ uptake . This reduction is achieved by inhibiting the gatekeeping activity of MICU1, which controls the opening of the MCU complex . On a cellular level, MCU-i11 has been shown to impair muscle cell growth .

Action Environment

It is known that the efficacy of mcu complex modulators can vary among tissues due to differences in the stoichiometry between micu1 and the pore-forming protein, mcu . Therefore, the tissue-specific environment could potentially influence the action, efficacy, and stability of MCU-i11.

属性

IUPAC Name |

2-(11-acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O5S/c1-3-37-21-11-9-20(10-12-21)29-24(34)17-32-27-25(22-13-14-30(18(2)33)16-23(22)38-27)26(35)31(28(32)36)15-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJDMJLUMXISKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N(C2=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B1675915.png)